molecular formula C8H5ClO2 B11823956 5-Chlorobenzofuran-6-ol

5-Chlorobenzofuran-6-ol

Cat. No.: B11823956
M. Wt: 168.57 g/mol
InChI Key: PKLGJESGGTWQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorobenzofuran-6-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis, built upon the privileged benzofuran scaffold. The benzofuran core is extensively found in natural products and synthetic compounds displaying a diverse array of pharmacological activities . Researchers value this scaffold for developing new biologically active agents, particularly as antimicrobial and antibreast cancer agents . The specific substitution pattern of this compound, featuring both chloro and hydroxy functional groups, makes it a versatile and valuable intermediate for the construction of more complex molecular architectures. Benzofuran derivatives have been identified as promising acetylcholinesterase (AChE) inhibitors, a key therapeutic target for Alzheimer's disease treatment . Furthermore, structural analogs, especially those incorporating halogen atoms and specific oxygen-based functional groups, have demonstrated potent antibacterial activities against critical Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the hydroxy group at the 6-position is a key feature for further chemical modification, allowing for the synthesis of various O-ether and ester derivatives to explore structure-activity relationships (SAR) . As such, this compound serves as a critical precursor for pharmaceutical researchers designing and synthesizing novel compounds for screening against neurological disorders and drug-resistant bacterial infections. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

5-chloro-1-benzofuran-6-ol

InChI

InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H

InChI Key

PKLGJESGGTWQQW-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Cl)O

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 5 Chlorobenzofuran 6 Ol and Its Structural Analogs

Principles and Methodologies in SAR Elucidation for Benzofuran (B130515) Scaffolds

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a versatile scaffold in medicinal chemistry. nih.gov Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The biological profile of these compounds can be significantly altered by introducing various substituents at different positions of the benzofuran core. nih.gov

Positional Isomerism and Substituent Effects on Biological Profiles

The position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the type and location of functional groups greatly impact the therapeutic potential of benzofuran derivatives.

For instance, substitutions at the C-2 and C-3 positions of the benzofuran ring have been shown to be crucial for cytotoxic and antibacterial activities. nih.govmdpi.com The introduction of an ester group or a heterocyclic ring at the C-2 position is a key factor for the cytotoxic activity of these compounds. rsc.org Similarly, functional groups at the C-3 position play a significant role in the antibacterial selectivity. rsc.org

The benzene moiety of the benzofuran system also offers opportunities for modification. The presence and position of substituents like methoxy (B1213986) groups on this ring can have a notable correlation with antiproliferative activity. mdpi.com For example, in a series of 2-alkoxycarbonyl derivatives, the highest activity was observed when a methoxy group was located at the C-6 position. mdpi.com

Furthermore, the nature of the substituent itself is paramount. Electron-donating groups, such as methoxy (-OCH3), and electron-withdrawing groups, like halogens (e.g., -Cl, -Br) or nitro groups (-NO2), can dramatically alter the electronic properties and, consequently, the biological activity of the entire molecule. nih.govmdpi.com Studies have indicated that the presence of electron-withdrawing groups on the benzofuran ring can enhance antimicrobial activity. nih.gov

Impact of Halogenation (Chlorine) at the C-5 Position on Compound Activity

The introduction of halogen atoms, particularly chlorine, into the benzofuran scaffold has been a consistent strategy for enhancing biological activities, notably anticancer properties. nih.govmdpi.comresearchgate.net Halogenation can improve a molecule's binding affinity to its target, likely through the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule. nih.govresearchgate.net

Specifically, the presence of a chlorine atom at the C-5 position has been explored in various contexts:

Anticancer Activity: A series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1) and showed antiproliferative activity. nih.govmdpi.com In another study, a compound containing chlorine in the benzene ring of a benzofuran derivative was identified as a potent agent against several human tumor cell lines. mdpi.com

Antifungal Activity: Aryl (5-chloro-benzofuran-2-yl) ketoximes have been synthesized and evaluated for their anticandidal activities. researchgate.net

Osteogenic Activity: In a study on benzofuran derivatives promoting osteoblast differentiation, a compound with a chlorine atom at the C-5 position (compound 17) showed approximately 1.8-fold stronger activity than its unsubstituted counterpart. This suggests that an electron-withdrawing group at this position can enhance activity. jst.go.jp

The following table summarizes the impact of C-5 chlorination on the biological activity of selected benzofuran derivatives.

Compound Class Biological Activity Key Findings Reference
5-Chlorobenzofuran-2-carboxamidesAnticancer (Antiproliferative)Modulates CB1 receptor; shows activity against tumor cells. nih.govmdpi.com
Aryl (5-chloro-benzofuran-2-yl) ketoximesAntifungal (Anticandidal)Demonstrates potential as antifungal agents. researchgate.net
3,5-Disubstituted benzofuransOsteogenic (Osteoblast differentiation)C-5 chloro substitution enhanced activity 1.8-fold compared to the unsubstituted analog. jst.go.jp
Benzofuran-N-aryl piperazine (B1678402) hybridsAnticancerA derivative with chlorine in the benzene ring was highly potent against multiple cancer cell lines. mdpi.com

Role of the Hydroxyl Group at the C-6 Position in Modulating Biological Activity

The hydroxyl (-OH) group at the C-6 position of the benzofuran ring is frequently cited as being essential for various biological activities, particularly antibacterial effects. rsc.orgresearchgate.net Its ability to act as a hydrogen bond donor is a key feature in its interaction with biological targets.

Key findings on the role of the C-6 hydroxyl group include:

Antibacterial Activity: SAR studies have consistently shown that a free hydroxyl group at the C-6 position is crucial for the antibacterial activity of benzofuran derivatives. rsc.orgresearchgate.net In one study, 3-methanone-6-substituted-benzofuran derivatives bearing a hydroxyl group at C-6 displayed excellent antibacterial activities, whereas blocking this hydroxyl group resulted in a loss of activity. nih.gov This highlights the indispensability of the C-6 hydroxyl group for this specific biological function.

General Bioactivity: The presence of hydroxyl groups, in general, is considered to contribute significantly to the therapeutic activities of benzofuran derivatives. researchgate.net It has been suggested that for a benzofuran to exhibit antibacterial activity, the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, or 6 is necessary.

The following table illustrates the importance of the C-6 hydroxyl group in the antibacterial activity of benzofuran derivatives.

Compound Series Finding Reference
3-Methanone-6-substituted-benzofuransThe C-6 hydroxyl group was requisite for antibacterial activity against multiple strains. nih.gov
3-Substituted-imine-6-hydroxy-benzofuransThe free hydroxyl group at the C-6 position is essential for antibacterial activity. researchgate.net
General Benzofuran DerivativesThe presence of a hydroxyl group at positions 4, 5, or 6 is suggested to be essential for antibacterial activity. rsc.org

SAR Studies on Specific Biological Target Modulation

The structural features of 5-Chlorobenzofuran-6-ol and its analogs directly correlate with their ability to modulate specific biological targets, such as enzymes and receptors.

Correlation of Structural Features with Enzyme Inhibition Potency

Benzofuran derivatives have been identified as inhibitors of a variety of enzymes. The specific substitutions on the benzofuran scaffold are critical for their inhibitory potency.

Lanosterol 14-α-demethylase (CYP51): This enzyme is a key target for antifungal agents. Molecular docking studies of aryl (5-chloro-benzofuran-2-yl) ketoximes have shown strong interactions with CYP51, suggesting a mechanism for their anticandidal action. researchgate.net

Aromatase (CYP19): Benzofuran derivatives containing hydroxyl and methoxy groups have demonstrated inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis and a target in breast cancer therapy. Their potency was found to be greater than the reference drug, arimidex. researchgate.net

Topoisomerase IV: While not directly mentioning this compound, the broader class of benzofurans has been investigated for topoisomerase inhibition, a mechanism relevant to antibacterial agents.

Cannabinoid Receptor 1 (CB1): A series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the CB1 receptor, which led to antiproliferative activity against cancer cells. nih.govmdpi.com The presence of an N-phenethyl carboxamide group was found to significantly enhance this activity. nih.gov

NF-κB: While specific SAR data for this compound is not detailed, related benzofuran compounds have shown anti-inflammatory effects, which are often mediated through the inhibition of pathways like NF-κB. For example, some derivatives inhibit NO production, a process linked to NF-κB signaling. rsc.org

The following table provides examples of benzofuran derivatives and their enzyme inhibitory activities.

Enzyme Target Benzofuran Derivative Class Key Structural Features for Activity Reference
Lanosterol 14-α-demethylase (CYP51)Aryl (5-chloro-benzofuran-2-yl) ketoximesThe overall structure allows for strong interaction with the enzyme's active site. researchgate.net
Aromatase (CYP19)Hydroxy and methoxy substituted benzofuransPresence of -OH and -OMe groups. researchgate.net
Cannabinoid Receptor 1 (CB1)5-Chlorobenzofuran-2-carboxamidesN-phenethyl carboxamide group. nih.govmdpi.com
General Anti-inflammatory (e.g., NO production)N-aryl piperazine benzofuran derivativesSpecific substitutions on the piperazine and benzofuran rings. rsc.org

Influence of Peripheral Substituents on Receptor Binding Affinity

The substituents on the periphery of the benzofuran scaffold play a crucial role in determining the binding affinity and selectivity for various receptors.

5-HT Receptors: While direct studies on 5-HT4 receptor binding for this compound are not specified, research on related benzofuranone derivatives has explored their affinity for 5-HT2 receptors as potential antipsychotics. acs.org These studies highlight the importance of specific substitutions for achieving balanced affinities for different receptor subtypes.

Opioid Receptors: A series of 3,4,7-trisubstituted benzofuran derivatives have been synthesized and shown to have moderate binding affinity for the κ-opioid receptor (KOR) without significant binding to the μ-opioid receptor (MOR), indicating that substitutions at these positions can confer receptor selectivity. nih.gov

The following table summarizes the influence of substituents on the receptor binding affinity of benzofuran derivatives.

Receptor Target Benzofuran Derivative Class Key Findings on Substituent Influence Reference
5-HT2A/D2 Receptors6-AminomethylbenzofuranonesThe ability to form H-bonds with key serine residues in the receptors determines affinity and selectivity. acs.org
κ-Opioid Receptor (KOR)3,4,7-Trisubstituted benzofuransAryl ether substitutions led to moderate and selective binding to KOR. nih.gov

Rational Design Principles for Enhanced Bioactivity based on SAR Insights

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has provided crucial insights for the rational design of new derivatives with enhanced biological activity. While specific SAR studies on this compound are not extensively documented in publicly available research, principles can be derived from the broader class of benzofuran derivatives, including those with similar substitution patterns. The following principles guide the design of more potent and selective bioactive agents based on the this compound scaffold.

A central strategy in the rational design of bioactive benzofuran derivatives involves modifying the core structure to optimize interactions with biological targets. The benzofuran scaffold is a versatile core structure found in numerous natural products and synthetic drugs. nih.gov Its inherent biological activity makes it a prime candidate for further development. nih.gov

One key design principle is the strategic substitution on the benzofuran ring system. The position and nature of substituents significantly influence the biological activity of these compounds. For instance, in a series of benzofuran derivatives, the presence and position of a halogen atom on the benzofuran ring were found to be critical determinants of their cytotoxic activity. mdpi.com Specifically, a bromine atom at the 3-position of the benzofuran ring conferred remarkable cytotoxic activity against certain leukemia cell lines. mdpi.com This highlights the importance of the specific placement of electron-withdrawing groups like halogens on the benzofuran core to enhance bioactivity.

Another important aspect of rational design is the modification of substituents at other positions of the benzofuran molecule. For example, in a study of 5-chlorobenzofuran-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of an N-phenethyl carboxamide group was shown to significantly enhance antiproliferative activity. mdpi.com This activity was further potentiated by the addition of a morpholinyl substitution at the para position of the N-phenethyl ring. mdpi.com This suggests that extending the molecule with appropriate functional groups can lead to improved biological effects.

Furthermore, computational methods such as molecular docking are instrumental in the rational design process. semanticscholar.org These techniques allow for the prediction of how a molecule will bind to a specific protein target, thereby guiding the design of derivatives with improved affinity and efficacy. semanticscholar.org For example, a docking study of 2'-substituted triclosan (B1682465) derivatives identified 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol as a highly stable derivative against the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) protein target, suggesting its potential as an antimalarial agent. semanticscholar.org

The insights gained from SAR studies on related benzofuranols also inform the design of novel this compound analogs. For example, studies on benzofuran-5-ols as antifungal agents suggest that this scaffold is a promising lead for the development of new antifungal drugs. researchgate.net It is hypothesized that benzofuran-5-ols may be metabolized to bioactive benzoquinone derivatives within fungal cells. researchgate.net This metabolic activation pathway could be a key consideration in the design of new antifungal agents based on the this compound scaffold.

The following table summarizes key rational design principles derived from SAR studies of this compound and its structural analogs:

Design PrincipleRationaleExample of Application
Strategic Halogenation The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity.Introduction of a bromine atom at the 3-position of the benzofuran ring led to significant cytotoxic activity. mdpi.com
Functional Group Extension Addition of specific functional groups to substituents can enhance bioactivity.An N-phenethyl carboxamide with a para-morpholinyl substitution enhanced antiproliferative activity in 5-chlorobenzofuran-2-carboxamides. mdpi.com
Computational Modeling Molecular docking can predict binding affinity and guide the design of more potent inhibitors.A docking study identified a 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl) benzofuran-6-ol derivative with high stability against a malarial protein target. semanticscholar.org
Bioisosteric Replacement Replacing certain functional groups with others that have similar physical or chemical properties can improve activity.The benzofuran-5-ol (B79771) scaffold is considered a promising lead for antifungal agents, suggesting the potential of the isomeric 6-ol scaffold. researchgate.net

Computational Chemistry and in Silico Approaches in the Study of 5 Chlorobenzofuran 6 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.netnih.gov This method is crucial for understanding the basis of molecular recognition and for screening large databases of compounds to identify potential drug candidates. researchgate.netfrontiersin.org The process involves sampling various conformations of the ligand within the binding site of the receptor and using a scoring function to estimate the binding affinity for each pose. nih.gov

Molecular docking simulations predict how a ligand, such as a derivative of 5-Chlorobenzofuran-6-ol, fits into the active site of a target protein and estimates the strength of this interaction, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). nih.govajgreenchem.com For example, in studies of benzofuran (B130515) derivatives as potential aromatase inhibitors, docking is used to evaluate their binding affinity against the enzyme. bham.ac.uk Research on different substituted benzofurans has shown that the position of functional groups significantly impacts binding affinity. A study on aromatase inhibitors found that placing a substituent at the 6-position of the benzofuran ring resulted in optimal low nanomolar inhibitory activity compared to substitutions at the 5-position. bham.ac.ukrsc.org

Similarly, docking studies on 5-bromobenzofuran-1,3,4-oxadiazole derivatives against the M. tuberculosis polyketide synthase 13 (Pks13) enzyme revealed binding affinity scores ranging from -14.11 to -14.82 kcal/mol, which were comparable to or better than the standard reference drug. nih.gov These predictions of binding affinity are critical for prioritizing compounds for further experimental testing. frontiersin.org

Below is a table summarizing representative docking results for various benzofuran derivatives against different protein targets, illustrating how binding affinities are reported.

Compound ClassTarget ProteinPredicted Binding AffinityReference
5-Bromobenzofuran-1,3,4-oxadiazole Derivative (BF4)M. tuberculosis Pks13-14.82 kcal/mol nih.gov
5-Bromobenzofuran-1,3,4-oxadiazole Derivative (BF3)M. tuberculosis Pks13-14.23 kcal/mol nih.gov
Benzofuran Ketone SulfamateSteroid Sulfatase (STS)Low nM activity rsc.org
2-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzofuran-6-yl sulfamateAromataseLow nM activity rsc.org
5-O-4-ChlorobenzoylpinostrobinCOX-2-10.39 kcal/mol (ΔG), 24.33 nM (Ki) ajgreenchem.com

This table is for illustrative purposes and shows data for derivatives containing a benzofuran scaffold.

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the target's binding site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, van der Waals forces, π-π stacking, and hydrophobic interactions. frontiersin.orgrsc.org For instance, docking studies of benzofuran-based aromatase inhibitors revealed that the benzofuran ring can form π–π stacking interactions with residues like Trp224, while other parts of the molecule form hydrogen bonds with key amino acids such as Asp309, Ser478, and His480. rsc.org In some cases, a chloro substituent on the benzofuran scaffold was observed to form a specific binding interaction with the amino acid Met374. bham.ac.uk

In another example, the docking of 5-O-4-Chlorobenzoylpinostrobin into the COX-2 enzyme's active site predicted hydrogen bonds with Ser 530 and interactions with other key residues like Ala 527, His 90, and Trp 387. ajgreenchem.com Identifying these key interactions is vital for structure-activity relationship (SAR) studies, as it allows chemists to design new derivatives with modified functional groups to enhance binding potency and selectivity. bham.ac.uknih.gov

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. nrel.govrsdjournal.org These methods are used to calculate molecular geometries, reaction energies, electronic structures, and other properties with high accuracy. nrel.govresearchgate.net

Quantum chemical calculations are employed to determine the electronic structure of molecules like this compound, which includes analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxscielo.org.za The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the molecule's stability and chemical reactivity. scielo.org.za A smaller energy gap generally suggests that the molecule is more reactive. scielo.org.za

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. ajgreenchem.comscielo.org.mxresearchgate.net By calculating vibrational frequencies or chemical shifts, researchers can generate a theoretical spectrum for a proposed structure. researchgate.net This theoretical spectrum can then be compared with experimental data obtained from synthesized compounds. ajgreenchem.com A strong correlation between the calculated and experimental spectra helps to confirm the chemical structure of the synthesized molecule and validate the computational model used. ajgreenchem.comresearchgate.net This integrated experimental-theoretical approach is a standard practice for the characterization of new chemical entities. researchgate.net

ADME Prediction and Drug-Likeness Assessment

In drug discovery, it is essential that a compound not only binds to its target but also possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction and drug-likeness assessment are performed early in the discovery process to filter out compounds that are likely to fail in later clinical stages due to poor pharmacokinetics. nih.govd-nb.info

These assessments often involve calculating key physicochemical properties and evaluating them against established guidelines, such as Lipinski's Rule of Five, Ghose's Rule, and Veber's Rule. researchgate.netnih.govmdpi.com These rules define acceptable ranges for properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com For example, Lipinski's rules suggest that an orally active drug should generally have a MW < 500 Da, a logP ≤ 5, ≤5 hydrogen bond donors, and ≤10 hydrogen bond acceptors.

Computational tools like SwissADME and QikProp are widely used to calculate these properties for novel compounds. d-nb.infonih.govsemanticscholar.org Studies on various benzofuran derivatives have shown that these molecules can be designed to comply with these drug-likeness rules. semanticscholar.orgresearchgate.net For instance, an analysis of certain 2'-substituted triclosan (B1682465) derivatives containing a benzofuran-6-ol moiety found that the compounds were all in complete concordance with Lipinski's rules. semanticscholar.org In silico studies on other 3-chlorobenzofuran (B1601996) congeners also involved ADME property prediction to ensure their potential as drug candidates. arabjchem.org

The table below outlines the key parameters used in drug-likeness assessment.

ParameterLipinski's Rule of FiveGhose's FilterVeber's RuleSignificance
Molecular Weight (MW)< 500160-480N/AAffects absorption and distribution
Lipophilicity (logP)≤ 5-0.4 to +5.6N/AInfluences solubility, permeability, and metabolism
Hydrogen Bond Donors≤ 52-5N/AAffects solubility and membrane permeability
Hydrogen Bond Acceptors≤ 104-8N/AAffects solubility and membrane permeability
Rotatable BondsN/A2-8≤ 10Influences conformational flexibility and bioavailability
Molar RefractivityN/A40-130N/ARelates to molecule size and polarizability
Polar Surface Area (PSA)N/AN/A≤ 140 ŲCorrelates with membrane permeability

This table summarizes common drug-likeness rules used to evaluate potential therapeutic compounds.

Computational Pharmacokinetic Profiling

Computational pharmacokinetic profiling involves the use of predictive models to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics. scielo.br Online tools and specialized software platforms are frequently used to calculate these properties based on the compound's structure. usm.my

For derivatives of this compound, in silico ADME predictions have been a key area of investigation. A study on 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl)benzofuran-6-ol, a complex derivative, utilized the SwissADME web tool to evaluate its pharmacokinetic profile. usm.mysemanticscholar.org The analysis revealed high predicted gastrointestinal (GI) absorption, a favorable characteristic for orally administered drugs. usm.my However, the same analysis predicted that the compound would act as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which could indicate potential drug-drug interactions. usm.mysemanticscholar.org

The drug-likeness of a compound is often assessed using established rules, such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.br The derivative of this compound was found to be in full compliance with these rules, suggesting good oral bioavailability. usm.mysemanticscholar.org

Table 1: Predicted ADME Properties for a this compound Derivative Data sourced from a study on 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl)benzofuran-6-ol. usm.my

PropertyPredicted Value/CharacteristicImplication
Gastrointestinal (GI) Absorption HighGood potential for oral absorption.
Lipinski's Rule of Five CompliantFavorable drug-like properties for oral bioavailability.
CYP1A2 Inhibition YesPotential for metabolic drug-drug interactions.
CYP2C19 Inhibition YesPotential for metabolic drug-drug interactions.
CYP2C9 Inhibition NoLower risk of interactions via this specific enzyme.

Predictive Models for Biological Barrier Permeation

A critical factor in a drug's efficacy is its ability to reach its target site, which often requires crossing biological barriers like the intestinal wall or the blood-brain barrier (BBB). nih.gov In silico models are widely used to predict a compound's permeability across these barriers.

Caco-2 Permeability: The human colon adenocarcinoma cell line, Caco-2, is considered the "gold standard" in vitro model for predicting human intestinal absorption. researchgate.netevotec.com Computational models are trained on large datasets of Caco-2 permeability data to predict how well a new compound might be absorbed. nih.govresearchgate.net These models often use molecular descriptors related to lipophilicity, polar surface area (PSA), size, and hydrogen bonding capacity to make predictions. researchgate.net While specific Caco-2 permeability predictions for this compound are not detailed in the provided literature, the high GI absorption predicted by SwissADME for its derivative suggests favorable permeability characteristics. usm.my

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), crossing the BBB is essential. frontiersin.org Conversely, for non-CNS drugs, BBB penetration is undesirable as it can lead to side effects. chemaxon.com Predictive models for BBB permeation are vital in the early stages of drug development. nih.govnih.gov These models often use descriptors such as the number of aromatic rings, molecular weight, TPSA, and pKa to calculate a score or classify compounds as BBB-penetrant or non-penetrant. chemaxon.com The analysis of the this compound derivative indicated that it is not predicted to cross the BBB. usm.my Furthermore, it was not found to be a substrate for P-glycoprotein (P-gp), an important efflux transporter at the BBB that pumps compounds out of the brain. usm.my

Table 2: Predicted Biological Barrier Permeation for a this compound Derivative Data sourced from a study on 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl)benzofuran-6-ol. usm.my

Barrier/TransporterPredicted Permeation/InteractionImplication
Blood-Brain Barrier (BBB) Non-penetrantUnlikely to be used for CNS targets; lower risk of CNS side effects.
P-glycoprotein (P-gp) Not a substrateThe compound is not predicted to be actively removed by this key efflux pump.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are fundamental in drug design for predicting the activity of novel compounds and understanding the structural features that influence potency. nih.govmdpi.com

Development of Predictive Models for Biological Potency

The development of a QSAR model begins with a dataset of compounds with known biological activities against a specific target. mdpi.com For instance, a QSAR model was developed for a series of 2'-substituted triclosan derivatives, which included 5-(((5-chloro-2-(4-chloro-2-hydroxyphenoxy)benzyl)amino)methyl)benzofuran-6-ol, to predict their antimalarial activity against the Plasmodium falciparum strain Dd2. semanticscholar.org

The process involves several key steps:

Data Set Preparation : A set of molecules with measured biological potencies (e.g., IC50 or EC50 values) is collected. nih.gov

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov

Data Splitting : The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to create an equation that correlates the descriptors with biological activity. mdpi.commdpi.com

Validation : The model's robustness and predictive ability are rigorously assessed using statistical metrics like the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. mdpi.com

In the study involving the this compound derivative, the goal was to understand the structural requirements for inhibiting the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway. usm.mysemanticscholar.org By developing a QSAR model, researchers can predict the potency of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Feature Selection and Descriptor Analysis in QSAR Studies

With thousands of possible molecular descriptors, a critical step in QSAR modeling is feature selection—choosing the subset of descriptors most relevant to the biological activity. nih.gov This process helps to avoid overfitting and creates a more interpretable model. conicet.gov.ar Feature selection methods are often categorized as filter, wrapper, or embedded methods. mdpi.com A common approach involves using a genetic algorithm to efficiently search for the optimal combination of descriptors. mdpi.com

The descriptors selected for a QSAR model provide insight into the structure-activity relationship. They can be broadly classified into several categories:

Electronic Descriptors : These describe the electronic properties of a molecule, such as charge distribution and electronegativity, which are crucial for molecular interactions.

Steric or Size Descriptors : These relate to the size and shape of the molecule, influencing how well it fits into a target's binding site.

Hydrophobic Descriptors : These, like logP, quantify the lipophilicity of a compound, which affects both membrane permeability and binding to hydrophobic pockets in a protein.

Topological Descriptors : These describe the connectivity and branching of atoms within a molecule.

By analyzing the descriptors that appear in the final QSAR equation, chemists can understand which molecular properties are key to enhancing biological potency. For example, if a descriptor for a bulky substituent has a positive coefficient in the model, it suggests that increasing the size in that region of the molecule could lead to higher activity. mdpi.com This analysis is fundamental for the rational design of more potent analogs based on the this compound scaffold.

Pharmacological Research and Therapeutic Potential of 5 Chlorobenzofuran 6 Ol Derivatives

General Overview of Benzofuran-Based Therapeutic Agents

Benzofuran (B130515), a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, represents a core structural motif in a vast number of natural products and synthetic compounds. jopcr.comrsc.org This scaffold is of significant interest to medicinal chemists due to the wide spectrum of pharmacological activities its derivatives exhibit. scienceopen.com Compounds incorporating the benzofuran nucleus have demonstrated a broad range of therapeutic potentials, including anti-tumor, antibacterial, antioxidant, and antiviral properties. jopcr.comrsc.org

The versatility of the benzofuran ring allows for structural modifications that can fine-tune its biological activity, making it a privileged scaffold in drug discovery. scienceopen.com Numerous studies have confirmed that benzofuran derivatives possess potent biological activities, establishing them as promising natural lead compounds for developing new therapeutic agents. jopcr.comrsc.org The extensive pharmaceutical applications of approved drugs containing the benzofuran moiety, such as the antiarrhythmic agent amiodarone (B1667116) and the photosensitizer psoralen, highlight the clinical significance of this chemical class. nih.gov Researchers continue to explore novel synthetic methods and biological applications for benzofuran derivatives, with recent discoveries including compounds with anti-hepatitis C virus activity and others developed as anticancer agents. jopcr.comrsc.org The inherent bioactivity of the benzofuran core continues to drive research into its potential to address a wide array of diseases.

Exploration of Biological Activities Related to 5-Chlorobenzofuran-6-ol and its Analogs

The addition of various substituents to the benzofuran core can significantly modulate its pharmacological profile. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates. The presence of a chlorine atom, as seen in this compound, and other functional groups can lead to derivatives with specific and potent biological activities.

Antimicrobial (Antibacterial, Antifungal) Potential

The benzofuran skeleton is a foundational component for a variety of compounds with pronounced antimicrobial activity. nih.gov Derivatives of this class have been shown to exert antibacterial effects through multiple mechanisms, making them a valuable framework for the discovery of novel agents to combat drug-resistant pathogens. nih.govnih.gov

Research into synthetic benzofuran derivatives has identified compounds with significant antibacterial and antifungal properties. For instance, certain hydrophobic benzofuran analogs bearing aryl substituents have demonstrated favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 μg/mL against bacteria like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

Specifically, derivatives of benzofuran-5-ol (B79771), a close structural relative of this compound, have been synthesized and evaluated for their antifungal activity. Many of these compounds showed promising efficacy against various fungal species, including Candida, Aspergillus, and Cryptococcus neoformans. wisdomlib.org The antifungal action of benzofuran-5-ols is hypothesized to involve their metabolism into benzoquinone derivatives within fungal cells, which then exhibit potent antifungal effects. wisdomlib.org This suggests that the benzofuran-5-ol scaffold is a promising lead structure for the development of new antifungal drugs. wisdomlib.org

Compound ClassTarget Organism(s)Activity/Potency (MIC)Reference(s)
Hydrophobic Benzofuran AnalogsE. coli, S. aureus, MRSA, B. subtilis0.39-3.12 µg/mL researchgate.net
Benzofuran-5-ol DerivativesCandida, Aspergillus, C. neoformansGood antifungal activity wisdomlib.org
Benzofuran-triazole HybridsFungal strainsModerate to satisfactory activity jopcr.com

Antitubercular Activity

Tuberculosis remains a major global health threat, and the search for new therapeutic agents is critical. Benzofuran derivatives have emerged as a promising class of compounds with significant potential against Mycobacterium tuberculosis. researchgate.netnih.gov Some of these derivatives exhibit unique mechanisms of action and have shown excellent activity against both drug-sensitive and drug-resistant strains of the bacterium. nih.gov

Several studies have focused on synthesizing and evaluating benzofuran-based compounds for their antitubercular effects. In one such study, a series of benzofuran-substituted chalcones and their heterocyclic derivatives were tested against Mycobacterium tuberculosis H37Rv. wisdomlib.org One particular chalcone (B49325) derivative, substituted with 3-Fluorobenzaldehyde, displayed the most potent activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. wisdomlib.org Other related compounds also showed significant activity, with MIC values of 12.5 µg/mL. wisdomlib.org

Computational, or in silico, studies have also been employed to explore the antitubercular potential of these compounds. Molecular docking has been used to investigate the interaction of benzofuran and naphthofuran derivatives with key mycobacterial enzymes. nih.gov For example, the compound Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate was shown to stabilize at the active site of the NarL protein, a transcriptional regulator essential for the bacterium's survival in anaerobic conditions. nih.gov Furthermore, benzofuran-based scaffolds have been identified as potent inhibitors of Polyketide Synthase 13 (Pks13), a crucial enzyme for mycobacterial survival. mdpi.com These findings underscore the potential of the benzofuran moiety in the development of novel drugs against tuberculosis. nih.govmdpi.com

Compound/DerivativeTargetActivity/Potency (MIC)Reference(s)
Benzofuran-substituted Chalcone (with 3-Fluorobenzaldehyde)M. tuberculosis H37Rv6.25 µg/mL wisdomlib.org
Other Chalcone DerivativesM. tuberculosis H37Rv12.5 µg/mL wisdomlib.org
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylateNarL protein (in silico)Stabilized at active site nih.gov
Benzofuran-oxadiazole HybridsPolyketide Synthase 13 (Pks13) (in silico)Potent inhibitors mdpi.com

Anticancer and Antiproliferative Investigations

The benzofuran scaffold is a key feature in many compounds exhibiting anticancer activity, often without significant toxicity toward normal cells. nih.gov Derivatives of this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. nih.govmdpi.com

Specifically, derivatives of 5-chlorobenzofuran (B1360139) have been noted for their antiproliferative effects. Research on 5-chlorobenzofuran-2-carboxamides has demonstrated their ability to inhibit the growth of tumor cells. nih.govmdpi.com Structure-activity relationship (SAR) analysis of these compounds revealed that specific substitutions are crucial for their potent anticancer effects. mdpi.com Another study highlighted a hybrid compound containing a chlorine-substituted benzofuran and an N-aryl piperazine (B1678402) moiety as one of the most potent derivatives against four human tumor cell lines: A549 (lung), HeLa (cervical), MCF-7 (breast), and SGC7901 (gastric). nih.gov

The mechanism of action for some benzofuran derivatives involves the induction of apoptosis through both receptor-mediated and mitochondrial pathways. nih.gov Tubulin has been identified as a molecular target for certain compounds in this class. nih.gov Furthermore, fluorinated benzofuran derivatives have shown promise as anticancer agents. Two compounds featuring difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of human colorectal adenocarcinoma cells (HCT116) by approximately 70%. nih.gov Their anticancer effect was linked to the inhibition of the antiapoptotic protein Bcl-2 and the induction of DNA fragmentation. nih.gov

Compound/Derivative ClassCell Line(s)Key FindingsReference(s)
5-Chlorobenzofuran-2-carboxamidesHuman tumor cellsPotent antiproliferative activity nih.govmdpi.com
Benzofuran-N-aryl piperazine hybrid (with Chlorine)A549, HeLa, MCF-7, SGC7901Strong activity against all four cell lines nih.gov
Fluorinated Benzofurans (with difluorine, bromine, ester/acid groups)HCT116 (colorectal)~70% proliferation inhibition; inhibited Bcl-2, induced DNA fragmentation nih.gov

Anti-inflammatory and Immunomodulatory Effects

Benzofuran derivatives have demonstrated significant potential as anti-inflammatory agents. jopcr.com Chronic inflammation is a key factor in the progression of many diseases, including cancer, making compounds with dual anti-inflammatory and anticancer effects particularly valuable. nih.govnih.gov

Studies have shown that fluorinated benzofuran and dihydrobenzofuran derivatives can suppress inflammation stimulated by lipopolysaccharides in macrophages. nih.gov These compounds work by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and by reducing the secretion of inflammatory mediators such as interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.govnih.gov For example, certain fluorinated derivatives exhibited potent inhibition with IC50 values ranging from 1.2 to 9.04 µM for IL-6 and 2.4 to 5.2 µM for nitric oxide. nih.gov

The anti-inflammatory mechanisms of some benzofuran hybrids have been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response. nih.govmdpi.com One piperazine/benzofuran hybrid compound, designated 5d, showed an excellent inhibitory effect on NO generation (IC50 = 52.23 µM) and was found to down-regulate the secretion of pro-inflammatory factors like TNF-α and IL-6. nih.govmdpi.com In animal models, this compound reduced the expression of these cytokines in serum and tissues, alleviating inflammation. nih.govmdpi.com

Beyond direct anti-inflammatory action, some benzofuran derivatives exhibit immunomodulatory effects. Recent research has identified benzofurans as STING (Stimulator of Interferon Genes) agonists. nih.gov By activating the STING pathway, these compounds can induce the production of Type I interferons, key signaling molecules in the innate immune system, representing a novel mechanism for immune modulation. nih.gov

Compound/Derivative ClassMechanism/TargetEffectReference(s)
Fluorinated BenzofuransCOX-2, NOS2, IL-6, PGE2, NOInhibition of expression and secretion (IC50 for IL-6: 1.2-9.04 µM) nih.govnih.gov
Piperazine/Benzofuran Hybrid (5d)NF-κB and MAPK pathways; NO, TNF-α, IL-6Inhibition of signaling and cytokine secretion (IC50 for NO: 52.23 µM) nih.govmdpi.com
Benzofuran DerivativesSTING pathwayAgonist activity, induction of Type I interferons nih.gov

Antiviral and Other Biological Activities

The benzofuran nucleus is present in various molecules that have been investigated for their antiviral properties. rsc.org Research has shown that derivatives of this scaffold can be effective against a range of DNA and RNA viruses. nih.gov

A recent study identified a series of benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. nih.gov Several of these compounds were shown to inhibit the replication of human coronavirus 229E and, notably, SARS-CoV-2 at nanomolar concentrations. nih.gov Their antiviral action is dependent on the induction of an interferon response, positioning them as host-targeting inhibitors and a promising scaffold for the development of broad-spectrum antivirals. nih.gov

Other studies have identified specific benzofuran derivatives with activity against different viruses. For example, compound [di(2-acetylbenzofuranyl-7-oxy)]-n-propane was found to be active against the influenza A virus, while other long-chain alkoxy derivatives of benzofuran exhibited specific activity against the respiratory syncytial virus (RSV). nih.gov The HIV inhibitory activity of certain synthesized benzofuran-5-carbonyl derivatives was found to be higher than the reference drug Atevirdine, with some compounds also showing notable inhibition of the HIV-1 reverse transcriptase enzyme. researchgate.net While some derivatives also showed activity against the Hepatitis C virus (HCV) NS3-4A protease, their potency was weaker than the standard VX-950. researchgate.net

Compound/Derivative ClassVirusKey FindingsReference(s)
Benzofuran STING AgonistsHuman coronavirus 229E, SARS-CoV-2Inhibition of replication at nanomolar concentrations via interferon induction nih.gov
[di(2-acetylbenzofuranyl-7-oxy)]-n-propaneInfluenza A virusSpecific antiviral activity nih.gov
1-(7-alkoxy-2-benzofuranyl)ethanonesRespiratory Syncytial Virus (RSV)Specific antiviral activity nih.gov
Benzofuran-5-carbonyl derivativesHIVHigher potency than Atevirdine; some inhibit HIV-1 RT researchgate.net

Modulators of Specific Biological Receptors and Enzymes (e.g., CB1, 5-HT4, Aromatase, PfENR)

The benzofuran scaffold, a heterocyclic compound naturally found in many plants, is a subject of significant interest in medicinal chemistry due to its wide range of biological activities. rsc.org Derivatives of this core structure have been synthesized and investigated for numerous therapeutic applications, including as anticancer, antimicrobial, antiviral, and antioxidant agents. rsc.org The versatility of the benzofuran ring allows for the design of molecules that can interact with a diverse array of biological targets, including specific receptors and enzymes critical in various disease pathways. This section explores the pharmacological research into this compound derivatives and related benzofurans as modulators of the Cannabinoid Receptor 1 (CB1), 5-hydroxytryptamine-4 (5-HT4) receptor, Aromatase enzyme, and Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR).

Cannabinoid Receptor 1 (CB1) Modulators

The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and a target for treating conditions like pain, obesity, and neurodegenerative disorders. nih.gov However, the psychoactive side effects of direct (orthosteric) CB1 agonists have limited their therapeutic use. nih.gov This has shifted focus towards allosteric modulators, which bind to a different site on the receptor to fine-tune its activity without causing the same adverse effects. nih.govresearchgate.net

Research has identified 5-chlorobenzofuran-2-carboxamides as a promising class of allosteric CB1 modulators. nih.gov Based on the known antiproliferative activities of cannabinoids and other CB1 allosteric modulators, a series of novel 5-chlorobenzofuran-2-carboxamide (B3262294) derivatives were designed and synthesized to explore their potential as antitumor agents. nih.govnih.gov

In a study evaluating their effects on cancer cells, several derivatives demonstrated significant antiproliferative activity. nih.gov Notably, compounds 8 , 15 , 21 , and 22 showed good activity against tumor cells, with compound 15 exhibiting potency comparable to the chemotherapy drug doxorubicin. nih.gov Further investigation into the mechanism revealed that these compounds could induce apoptosis (programmed cell death). Specifically, compounds 7 , 9 , 15 , 16 , 21 , and 22 were found to increase the levels of active caspase-3, a key executioner enzyme in apoptosis, by 4 to 8 times compared to control cells. nih.gov All tested compounds were shown to be non-toxic to normal human mammary gland epithelial cells (MCF-10A) at a concentration of 50 μM. nih.gov

Table 1: Antiproliferative and Apoptotic Activity of Selected 5-Chlorobenzofuran-2-carboxamide Derivatives
CompoundAntiproliferative ActivityCaspase-3 Activation (Fold Increase vs. Control)
7 Moderate4-8
8 Good-
9 Moderate4-8
15 High (equipotent to doxorubicin)4-8
16 Moderate4-8
21 Good4-8
22 Good4-8

5-HT4 Receptor Modulators

The 5-hydroxytryptamine-4 (5-HT4) receptor is a well-established therapeutic target, particularly for treating gastrointestinal (GI) motility disorders like chronic constipation and gastroparesis. nih.govresearchgate.net Agonists of this receptor can enhance gut motility. medchemexpress.com The benzofuran chemical structure is a key feature of prucalopride, a highly selective 5-HT4 receptor agonist used clinically to treat chronic idiopathic constipation. nih.govresearchgate.netdrugbank.com Prucalopride is specifically a dihydro-benzofurancarboxamide derivative that has been shown to accelerate colonic transit in healthy individuals. nih.govresearchgate.net

While the general class of benzofurans has proven fruitful for developing 5-HT4 agonists, and various derivatives have been synthesized and tested, specific research focusing on derivatives of the this compound scaffold for this particular target is not extensively documented in the reviewed literature. nih.govresearchgate.net The success of prucalopride, however, underscores the potential of the broader benzofuran class in modulating this important receptor. nih.gov

Aromatase Inhibitors

Aromatase is a critical enzyme in the biosynthesis of estrogens and a primary target in the treatment of hormone-receptor-positive breast cancer. nih.govmdpi.com Aromatase inhibitors (AIs) block estrogen production, thereby slowing cancer growth. mdpi.com The development of potent and selective nonsteroidal AIs is an ongoing area of research. mdpi.comrjpbr.com

While specific studies on this compound as an aromatase inhibitor are limited, related benzofuran structures have been investigated. For instance, 3-acyl-5-hydroxybenzofuran derivatives have been synthesized and evaluated for their antiproliferative effects against human breast cancer MCF-7 cells, targeting the estrogen receptor alpha (ERα). nih.gov This indicates that the hydroxybenzofuran scaffold is a viable starting point for developing agents that interfere with estrogen-related pathways. The structural similarity suggests that derivatives of this compound could also be explored for their potential to interact with targets like aromatase.

PfENR Inhibitors

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health threat, and drug resistance necessitates the discovery of new therapeutic targets. nih.govnih.gov The P. falciparum enoyl-acyl carrier protein reductase (PfENR) is an attractive target because it is essential for the parasite's survival and has no human homologue. nih.gov

Structure-based virtual screening has been employed to identify novel inhibitors of PfENR. nih.gov In one such study, a library of compounds was screened, leading to the identification of several potent inhibitors. While the exact structures of all hits were not detailed as this compound derivatives, the research highlighted the effectiveness of targeting PfENR with novel chemical scaffolds. The identified inhibitors were found to interact with the enzyme primarily through hydrogen bonds and hydrophobic interactions with key residues such as Tyr-277, Asn-218, Val-222, and Tyr-267. nih.gov This approach, which successfully identified potent inhibitors against a validated malarial target, could be applied to libraries containing this compound derivatives to explore their potential as novel antimalarial agents.

Table 2: Summary of Biological Targets and the Potential of Benzofuran Derivatives
TargetBiological RoleRelevance of Benzofuran Scaffold
CB1 Receptor Neuromodulation, metabolism5-Chlorobenzofuran-2-carboxamides act as allosteric modulators with anticancer activity. nih.gov
5-HT4 Receptor GI motility, cognitionDihydro-benzofuran is the core of the approved agonist prucalopride. nih.govresearchgate.net
Aromatase Estrogen biosynthesisHydroxybenzofuran scaffolds are explored for anti-estrogen activity. nih.gov
PfENR Parasite fatty acid synthesisVirtual screening has identified novel inhibitors for this antimalarial target. nih.gov

Q & A

Q. Advanced

  • Classify derivatives by chemical subclasses (e.g., chlorinated benzofurans, fluorinated analogs) to identify environmentally persistent motifs .
  • Use computational tools (e.g., EPI Suite) to predict biodegradation pathways.
  • Validate predictions with in vitro ecotoxicity assays (e.g., Daphnia magna acute toxicity testing) .

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